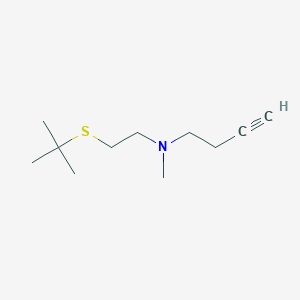

N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine

Description

N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine is a secondary amine characterized by a tert-butylthioethyl group (-S-C(CH₃)₃-CH₂CH₂-) and a methyl-substituted but-3-yn-1-amine backbone. This compound’s unique structure positions it between thioether-containing amines and alkyne-functionalized amines, making its physicochemical and reactivity properties distinct from simpler analogs.

Properties

IUPAC Name |

N-(2-tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NS/c1-6-7-8-12(5)9-10-13-11(2,3)4/h1H,7-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUJRJTZVJJXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCN(C)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273354-38-2 | |

| Record name | (but-3-yn-1-yl)[2-(tert-butylsulfanyl)ethyl]methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine typically involves the reaction of tert-butyl sulfanyl ethylamine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alkenes, alkanes.

Substitution: N-substituted amines, amides

Scientific Research Applications

N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the alkyne group allows for potential interactions with active sites of enzymes, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Structural Features and Functional Groups

Analysis :

- The tert-butylthioethyl group in the target compound provides steric hindrance and moderate electron-donating effects, unlike the electron-withdrawing sulfonamide in or the aromatic benzyl group in .

- Compared to N,N-dimethylbut-3-yn-1-amine , the target’s sulfur and larger substituents reduce nitrogen basicity while increasing lipophilicity.

Analysis :

Physicochemical Properties

Analysis :

- The target compound’s tert-butylthioethyl group increases logP significantly compared to dimethyl or benzyl analogs, suggesting lower water solubility.

- Sulfur-containing compounds (target and sulfonamide ) exhibit divergent solubility due to sulfonamide’s polarity vs. thioether’s hydrophobicity.

Biological Activity

N-(2-Tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine, a compound with potential biological activity, has garnered attention in various research domains. This article examines its biological properties, mechanisms of action, and implications for therapeutic applications.

Molecular Structure:

- Molecular Formula: C12H19N

- Molecular Weight: 193.29 g/mol

- CAS Number: 145867239

The compound features a unique structure that includes a tert-butylsulfanyl group and an alkyne moiety, which may contribute to its biological properties.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacteria and fungi, possibly due to the presence of the sulfur atom in its structure, which can enhance interaction with microbial membranes.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes, leading to apoptosis.

- Neuroprotective Effects : Some studies have indicated that this compound may offer neuroprotective benefits, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL. The compound's ability to penetrate bacterial membranes was hypothesized as a contributing factor to its effectiveness.

- Cancer Cell Line Testing : In a series of assays involving human breast cancer cells (MCF-7), the compound showed IC50 values around 30 µM, indicating moderate cytotoxicity. Mechanistic studies suggested that it may induce apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes in tests for memory and learning, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H19N |

| Molecular Weight | 193.29 g/mol |

| CAS Number | 145867239 |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| IC50 (Cancer Cell Lines) | ~30 µM (MCF-7) |

| Neuroprotective Effects | Reduced neuronal loss in animal models |

Q & A

Q. What are the primary synthetic routes for N-(2-tert-butylsulfanylethyl)-N-methylbut-3-yn-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves modular approaches, such as:

- Alkyne-amine coupling : Reacting tert-butylsulfanylethylamine derivatives with propargyl halides under palladium-catalyzed conditions (e.g., Sonogashira coupling) .

- Thioether functionalization : Introducing the tert-butylsulfanyl group via nucleophilic substitution of a bromoethyl intermediate with tert-butylthiol in the presence of a base (e.g., K₂CO₃) .

Optimization factors : Catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DMF vs. THF), and temperature (60–80°C) significantly impact yield and purity. Side reactions like alkyne oligomerization must be suppressed using excess amine .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the alkyne (δ ~70–90 ppm for sp-hybridized carbons) and tert-butylsulfanyl group (δ ~30 ppm for -S-C(CH₃)₃) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the alkyne moiety.

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve challenges in refining disordered tert-butyl groups or alkyne conformations. High-resolution data (≤1.0 Å) are critical for accurate bond-length analysis .

Q. How does the tert-butylsulfanyl group influence the compound’s reactivity compared to analogs?

The bulky tert-butylsulfanyl group:

- Steric effects : Hinders nucleophilic attack at the adjacent ethyl chain, reducing side reactions during functionalization .

- Electron donation : The sulfur atom stabilizes adjacent carbocations, enabling selective alkylation or oxidation pathways.

Comparison : Unlike simpler thioethers (e.g., methylsulfanyl analogs), the tert-butyl group enhances solubility in non-polar solvents while reducing metabolic degradation in biological assays .

Q. What structural analogs are relevant for comparative studies?

| Compound Name | Key Structural Differences | Research Utility |

|---|---|---|

| N-Methylbut-3-en-1-amine | Lacks sulfur; contains a double bond | Reactivity contrast (alkyne vs. alkene) |

| N-Methyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine | Shorter sulfur chain; less steric bulk | Study steric effects on ligand binding |

| N-Butyl-4-(2-tert-butylphenoxy)butan-1-amine | Phenoxy vs. sulfanyl; larger aromatic system | Solubility and pharmacokinetic comparisons |

Advanced Research Questions

Q. How should researchers address contradictory data in crystallographic refinement or biological activity assays?

- Crystallographic conflicts : Discrepancies in bond lengths/angles may arise from disorder (e.g., tert-butyl rotation). Use SHELXL’s restraints (e.g., SIMU/ISOR) to model thermal motion and validate with DFT-calculated geometries .

- Biological assay variability : Inconsistent IC₅₀ values may stem from solvent effects (DMSO vs. aqueous buffers) or protein batch differences. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for compound stability under assay conditions .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfur-binding enzymes (e.g., cysteine proteases). The alkyne may act as a hydrogen-bond acceptor.

- MD simulations : Assess conformational flexibility of the tert-butylsulfanyl group in lipid bilayers (e.g., GROMACS). The hydrophobic tail may enhance membrane permeability .

Validation : Compare computational predictions with experimental SAR data from analogs .

Q. How can reaction yields be optimized for scale-up without compromising purity?

- Catalyst recycling : Immobilize palladium catalysts on magnetic nanoparticles to reduce metal leaching .

- In-line purification : Employ continuous-flow systems with scavenger resins (e.g., QuadraPure™) to remove excess halides or thiols.

- Process analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor alkyne conversion in real time .

Q. What are the key challenges in resolving crystallographic disorder in this compound?

Q. How does the compound’s logP compare to analogs, and what methods quantify this?

- Experimental : Measure via shake-flask method (octanol/water partition) with HPLC quantification.

- Computational : Use ChemAxon or ACD/Labs to predict logP. The tert-butylsulfanyl group increases hydrophobicity (predicted logP ~3.5 vs. ~2.0 for methylsulfanyl analogs) .

Q. What strategies identify biological targets for this compound in phenotypic screens?

- Chemical proteomics : Employ photoaffinity labeling with an alkyne-azide clickable probe to capture binding proteins in cell lysates.

- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to pinpoint affected pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.